4-フルオロ-4-(ヒドロキシメチル)ピペリジン-1-カルボン酸tert-ブチルエステル

概要

説明

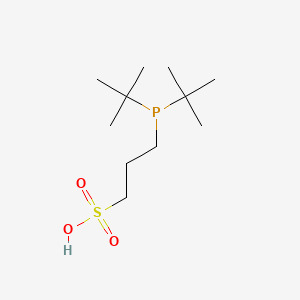

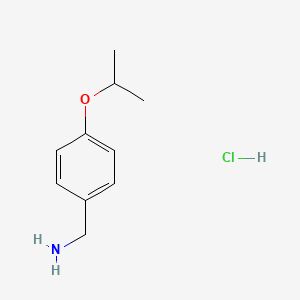

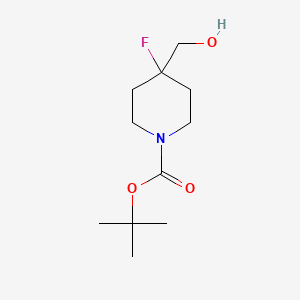

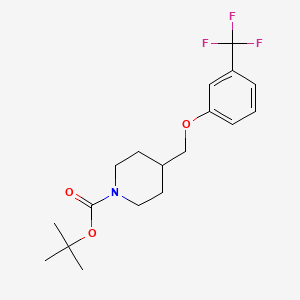

Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20FNO3 and its molecular weight is 233.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成におけるビルディングブロック

“4-フルオロ-4-(ヒドロキシメチル)ピペリジン-1-カルボン酸tert-ブチルエステル”とその誘導体は、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンなどのいくつかの新規有機化合物の合成における有用なビルディングブロックまたは中間体として役立ちます .

PROTACsの開発

この化合物は、プロテオリシス標的キメラ(PROTACs)の開発における半可撓性リンカーとして有用な4-アリールピペリジンです . PROTACsは、E3ユビキチンリガーゼを募集して特定のタンパク質を分解するためにタグ付けする、新しいクラスの薬物です。

結核研究

この化合物は、結核(TB)の原因となる微生物である結核菌(Mtb)に関連する研究で使用されてきました。 これは、感染した肉芽腫内に存在する低酸素条件下でのMtbの長期間生存に不可欠なプロトン駆動力生成に関与しています .

化学産業

化学産業では、この化合物は他の化学物質の製造に使用されます。 たとえば、これは、別の有用な化学中間体である“tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate”を製造するために使用できます .

製薬業界

製薬業界では、この化合物はさまざまな薬物の合成における出発物質または中間体として使用されます。 そのユニークな構造は、新しい治療薬の開発における貴重な成分となっています .

材料科学

材料科学では、この化合物は、ユニークな特性を持つ新しい材料の合成に使用できます。 その複雑な構造を形成する能力は、高度な材料の開発における貴重なツールとなっています .

作用機序

Target of Action

Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate primarily targets 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) . MenA is an enzyme involved in the biosynthesis of menaquinone (MK), an important carrier molecule within the electron transport chain (ETC) of Mycobacterium tuberculosis (Mtb) .

Mode of Action

The compound interacts with MenA, inhibiting its function . This inhibition disrupts the synthesis of menaquinone, thereby affecting the electron transport chain of Mtb .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the menaquinone biosynthetic pathway . By inhibiting MenA, the compound disrupts the synthesis of menaquinone, a key component of the mycobacterial ETC . This disruption affects the generation of proton motive force, which is crucial for ATP production and other cellular functions .

Pharmacokinetics

The compound is a solid powder and is soluble in some organic solvents such as methanol and dimethyl ketone , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of MenA and the subsequent disruption of the menaquinone biosynthetic pathway result in the impairment of the mycobacterial ETC . This impairment affects the generation of proton motive force, leading to a decrease in ATP production and other cellular functions . These molecular and cellular effects are essential for the long-term survival of Mtb, particularly under the hypoxic conditions present within infected granulomas .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents may affect its bioavailability and distribution within the body. Additionally, the hypoxic conditions within infected granulomas can influence the compound’s efficacy against Mtb .

特性

IUPAC Name |

tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZOULIMVKCGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623843 | |

| Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614730-97-1 | |

| Record name | 1,1-Dimethylethyl 4-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614730-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)